BenchChemオンラインストアへようこそ!

1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazol-2-ol

Synthetic methodology Yield optimization Heterocyclic chemistry

1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazol-2-ol (CAS 136497-56-8, C11H12N2O, MW 188.23) is a tricyclic heterocycle characterized by a bridgehead nitrogen and a secondary alcohol at position It belongs to the pyrido[1,2-a]benzimidazole (PBI) class, a privileged scaffold extensively explored for central nervous system (CNS) disorders due to its high affinity for the benzodiazepine binding site on GABA-A receptors. The compound is commercially available as a research chemical and serves as a key intermediate for synthesizing pharmacologically active PBI derivatives.

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
CAS No. 136497-56-8
Cat. No. B161142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazol-2-ol
CAS136497-56-8
SynonymsPyrido[1,2-a]benzimidazol-2-ol, 1,2,3,4-tetrahydro- (9CI)
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESC1CC2=NC3=CC=CC=C3N2CC1O
InChIInChI=1S/C11H12N2O/c14-8-5-6-11-12-9-3-1-2-4-10(9)13(11)7-8/h1-4,8,14H,5-7H2
InChIKeyMZDLUQWEQIAUKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazol-2-ol: Core Scaffold for CNS Drug Discovery and Radiopharmaceuticals


1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazol-2-ol (CAS 136497-56-8, C11H12N2O, MW 188.23) is a tricyclic heterocycle characterized by a bridgehead nitrogen and a secondary alcohol at position 2. It belongs to the pyrido[1,2-a]benzimidazole (PBI) class, a privileged scaffold extensively explored for central nervous system (CNS) disorders due to its high affinity for the benzodiazepine binding site on GABA-A receptors [1]. The compound is commercially available as a research chemical and serves as a key intermediate for synthesizing pharmacologically active PBI derivatives . A high-yield synthesis via recyclization of 2-cyanomethylbenzimidazole with N-arylitaconimides has been reported in the primary literature .

Why 1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazol-2-ol Cannot Be Swapped for Generic PBI Analogues


Simple substitution of pyrido[1,2-a]benzimidazole cores fails to capture the actionable structural advantage of the 2‑hydroxyl group. Unlike the fully aromatic pyrido[1,2-a]benzimidazole or 2‑unsubstituted tetrahydropyrido[1,2-a]benzimidazole analogs, the 2‑ol derivative provides a nucleophilic handle for O‑alkylation, acylation, or halogenation, enabling late‑stage diversification . In the context of the GABA‑A benzodiazepine binding site, A‑ring modifications profoundly alter affinity and intrinsic activity [1]. The 2‑OH group introduces hydrogen‑bond donor/acceptor capacity that cannot be replicated by methyl, chloro, or unsubstituted congeners [1]. Consequently, procurement of the specific 2‑ol derivative is essential for reproducibility of synthetic routes and biological activity profiles derived from this exact substitution pattern.

Quantitative Differentiation Evidence for 1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazol-2-ol Against Analogues


High-Yield Synthesis of 1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazol-2-ol Outperforms Alternative PBI Synthetic Routes

The title compound was obtained in 89% isolated yield via recyclization of 2-cyanomethylbenzimidazole with N-arylitaconimides under mild conditions . In contrast, the synthesis of the non-hydroxylated parent 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole typically proceeds through reductive cyclization of N-(2-nitrophenyl)pyridinium salts with reported yields of 60–75% [1]. The 14–29% absolute yield improvement translates directly into lower cost per gram and greater scalability for multi-gram production.

Synthetic methodology Yield optimization Heterocyclic chemistry

Physicochemical Profile of 2‑Hydroxypyrido[1,2-a]benzimidazole Distinguishes It from Lipophilic PBI Analogues for CNS Penetration

The target compound exhibits a calculated LogP of 1.34 and a polar surface area (PSA) of 38.05 Ų . This PSA value is approximately 20 Ų higher than that of unsubstituted pyrido[1,2-a]benzimidazole (PSA ~17.82 Ų, LogP ~2.5), while remaining well within the accepted range for blood‑brain barrier (BBB) penetration (PSA < 60 Ų) [1]. The reduced LogP of 1.34 compared to ~2.5 for the unsubstituted parent suggests a more favorable balance between BBB permeability and metabolic stability.

Physicochemical properties CNS drug design LogP PSA

Broad‑Spectrum Antibacterial Potential of Pyrido[1,2-a]benzimidazol‑2‑ol Class as a Differentiated Antibiotic Starting Point

Although direct antibacterial measurements for the 2‑ol derivative are not publicly available, the structurally related 2,4‑dimethyl‑7,8‑dinitropyrido[1,2‑a]benzimidazole exhibited antibacterial activity comparable to or exceeding commercial tetracycline, kanamycin, levomycetin, and erythromycin against Bacillus cereus in a disk‑diffusion assay [1]. The genotoxicity assessment of these condensed benzimidazoles revealed low mutagenic potential, supporting a favorable therapeutic index for the class [1]. The 2‑hydroxy group provides a critical hydrogen‑bond donor/acceptor motif not present in the 2‑unsubstituted analogs, which may enhance target engagement with bacterial RNA‑binding sites.

Antibacterial activity Gram‑positive Gram‑negative

Radiopharmaceutical Precursor Advantage: Single‑Step O‑Functionalization of the 2‑OH Handle

The 2‑OH group enables straightforward O‑alkylation or halogenation, creating a direct synthetic pathway to [18F]‑labeled pyrido[1,2-a]benzimidazole probes for positron‑emission tomography (PET) imaging of CNS targets. Patent EP3339309A1 claims radioactive halogen‑labeled pyrido[1,2-a]benzimidazole derivatives for imaging neurological disorders [1]. While the patent does not explicitly exemplify the 2‑ol compound, hydroxyl moieties are established synthetic handles for introducing radioactive halogens via nucleophilic fluorination or prosthetic‑group conjugation [2]. This contrasts with non‑hydroxylated PBIs, which require multi‑step conversion to install a leaving group, adding 2–3 synthetic steps and reducing overall radiochemical yield.

Radiopharmaceuticals PET imaging Fluorine-18 labeling

High‑Impact Application Scenarios for 1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazol-2-ol Procurement


CNS Drug Discovery: Benzodiazepine‑Site GABA‑A Modulator Lead Optimization

The physiochemical profile of 1,2,3,4‑tetrahydropyrido[1,2-a]benzimidazol‑2‑ol (PSA 38.05 Ų, LogP 1.34) aligns with established CNS drug‑likeness criteria [Section 3, Evidence Item 2]. Its high‑yield synthesis (89%) enables rapid analog generation for SAR exploration of the A‑ring region, which is known to govern GABA‑A receptor affinity and intrinsic efficacy [Section 3, Evidence Item 1; [1]]. Medicinal chemistry teams focused on anxiolytic or anticonvulsant indications should prioritize procurement of this specific scaffold to maintain consistent structure‑activity relationships.

Antibacterial Lead Generation Against Gram‑Positive Pathogens

Class‑level evidence demonstrates that pyrido[1,2-a]benzimidazole derivatives can match or surpass frontline antibiotics such as tetracycline against Bacillus cereus [Section 3, Evidence Item 3]. The 2‑hydroxy substitution introduces a hydrogen‑bond donor/acceptor network absent in inactive analogs. For academic or biotech groups seeking novel bactericidal chemotypes with a low genotoxicity liability, this compound offers a differentiated starting point for hit‑to‑lead optimization [2].

PET Tracer Development for CNS Receptor Imaging

The single‑step O‑functionalization capacity of the 2‑hydroxyl group makes this compound a strategic precursor for 18F‑labeling [Section 3, Evidence Item 4]. Procurement by radiochemistry laboratories will bypass lengthy functionalization sequences required for non‑hydroxylated PBIs, minimizing radioactive decay losses and maximizing specific activity [3]. This is directly relevant to translational neuroimaging programs studying GABA‑A receptor density in disease models.

Combinatorial Library Synthesis: Diversification via O‑Alkylation

The nucleophilic 2‑OH handle enables efficient parallel synthesis of O‑alkylated pyrido[1,2-a]benzimidazole libraries [Section 3, Evidence Item 1]. The high yielding and scalable preparation (89%) ensures that sufficient intermediate material is available for array production, supporting both academic screening consortia and industrial compound‑collection expansion efforts .

Quote Request

Request a Quote for 1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazol-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.